methanethione CAS No. 1432437-37-0](/img/structure/B2833872.png)
[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl](morpholin-4-yl)methanethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethanethione: is a complex organic compound featuring a pyrrole ring substituted with hydroxyphenyl, dimethyl, and morpholinylmethanethione groups
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit the activity of enzymes such as monoacylglycerol lipase (mgl) and fatty acid amide hydrolase (faah) . These enzymes play crucial roles in the metabolism of endocannabinoids, which are involved in various physiological processes, including pain sensation, mood, and memory .
Mode of Action
This inhibition could lead to an increase in the concentration of endocannabinoids, resulting in enhanced signaling through cannabinoid receptors .
Biochemical Pathways
By inhibiting enzymes like MGL and FAAH, it could potentially disrupt the normal breakdown of endocannabinoids, leading to altered signaling in pathways where these molecules act as neurotransmitters .
Result of Action
Based on its potential inhibition of mgl and faah, it could lead to an increase in endocannabinoid signaling, which might have various effects depending on the specific cells and tissues involved .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethanethione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Core: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions.
Substitution Reactions:
Attachment of the Morpholin-4-ylmethanethione Group: This step involves the reaction of the pyrrole derivative with morpholine and a thiocarbonyl reagent under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The thiocarbonyl group can be reduced to a thiol or further to a sulfide.
Substitution: The aromatic rings can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Thiols and sulfides.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, due to the presence of the hydroxyphenyl and morpholinyl groups.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s structure allows for interactions with biological macromolecules, making it a candidate for drug design.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethanethione
- 1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethanol
Uniqueness
Compared to similar compounds, 1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethanethione is unique due to the presence of the thiocarbonyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of hydroxyphenyl and morpholinyl groups also enhances its versatility in various applications.
This detailed overview provides a comprehensive understanding of 1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethanethione, highlighting its synthesis, reactivity, applications, and unique features
Propiedades
IUPAC Name |
[1-(4-hydroxyphenyl)-2,5-dimethylpyrrol-3-yl]-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-12-11-16(17(22)18-7-9-21-10-8-18)13(2)19(12)14-3-5-15(20)6-4-14/h3-6,11,20H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQRILVJFHVNIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)O)C)C(=S)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B2833789.png)
![N-(2-chlorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2833791.png)
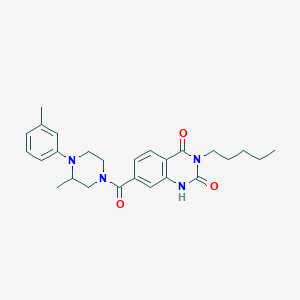
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2833793.png)
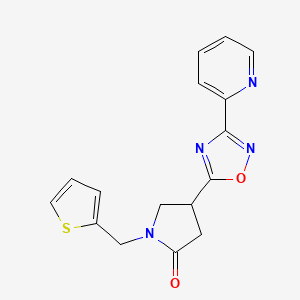
![4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2833796.png)
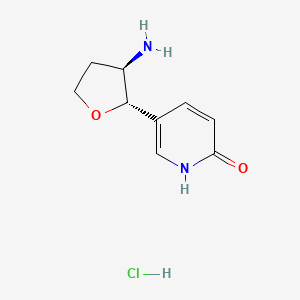
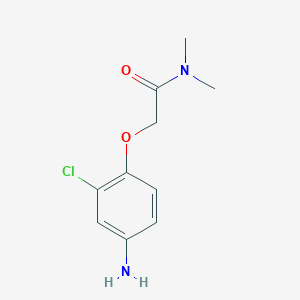
![3-chloro-2-{2-[(4-chlorobenzyl)sulfanyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2833802.png)
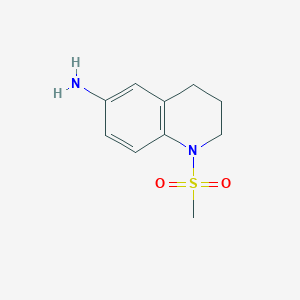
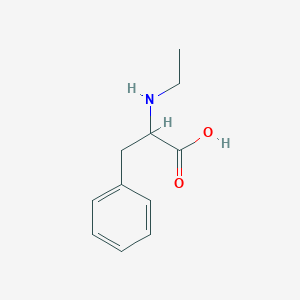
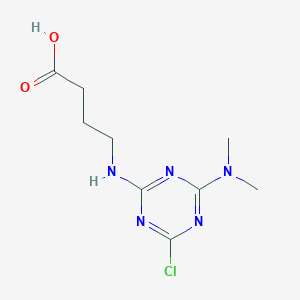
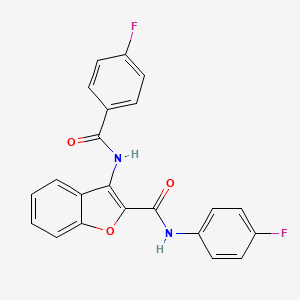
![N-[[8-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2833811.png)
